molecular formula C7H7N3O2 B12366826 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one

Katalognummer: B12366826
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: ZRAGUWMUQRHCSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroform to form the oxadiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of a pyridine ring and an oxadiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H7N3O2

Molekulargewicht

165.15 g/mol

IUPAC-Name

3-pyridin-4-yl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C7H7N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4,6,10H,(H,9,11)

InChI-Schlüssel

ZRAGUWMUQRHCSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2NC(=O)ON2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.